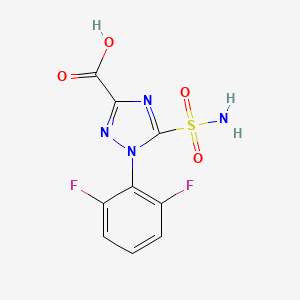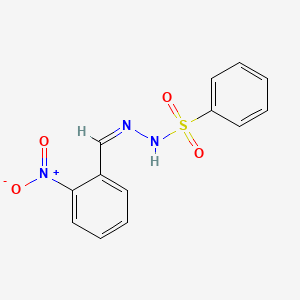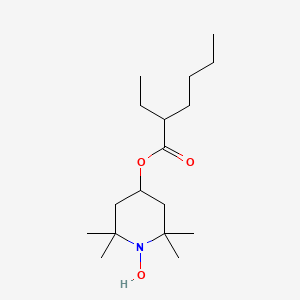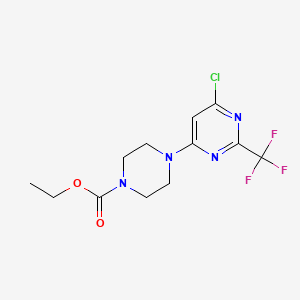
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate is a chemical compound with the molecular formula C6H7BrN2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate typically involves the bromination of a pyrrole derivative followed by esterification and amination reactions. One common method involves the following steps:
Bromination: Pyrrole is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Esterification: The brominated pyrrole is then esterified using methanol and a suitable acid catalyst like sulfuric acid.
Amination: The esterified product is reacted with ammonia or an amine to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of amines or hydrazines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Various substituted pyrrole derivatives.
Oxidation: Nitro or nitroso pyrrole derivatives.
Reduction: Amino or hydrazine derivatives.
Hydrolysis: Pyrrole-2-carboxylic acid derivatives.
科学的研究の応用
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate involves its interaction with specific molecular targets. The amino and bromine groups allow it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid derivative that can further interact with biological targets.
類似化合物との比較
Similar Compounds
Methyl 4-bromo-1H-pyrrole-2-carboxylate: Similar structure but lacks the amino group.
Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate: Contains a methyl group instead of an amino group.
Methyl 5-bromo-1H-pyrrole-2-carboxylate: Bromine atom is positioned differently on the pyrrole ring.
Uniqueness
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate methanesulfonate is unique due to the presence of both amino and bromine groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a versatile compound for various synthetic and research applications.
特性
分子式 |
C7H11BrN2O5S |
|---|---|
分子量 |
315.14 g/mol |
IUPAC名 |
methanesulfonic acid;methyl 1-amino-4-bromopyrrole-2-carboxylate |
InChI |
InChI=1S/C6H7BrN2O2.CH4O3S/c1-11-6(10)5-2-4(7)3-9(5)8;1-5(2,3)4/h2-3H,8H2,1H3;1H3,(H,2,3,4) |
InChIキー |
UJTVQPNEPRXBLR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CN1N)Br.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11831111.png)

![1-[(4aS,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanamine](/img/structure/B11831120.png)
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11831125.png)


